molecular formula C14H24N2O4 B6150610 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid CAS No. 2172396-26-6

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B6150610
CAS No.: 2172396-26-6
M. Wt: 284.4
InChI Key:
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Description

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The spirocyclic structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Boc protection step, and large-scale purification methods such as continuous chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid involves the interaction of its Boc-protected amine group with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This selective deprotection is crucial for the compound’s use in multi-step synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique spirocyclic structure of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid sets it apart from other similar compounds. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2172396-26-6

Molecular Formula

C14H24N2O4

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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